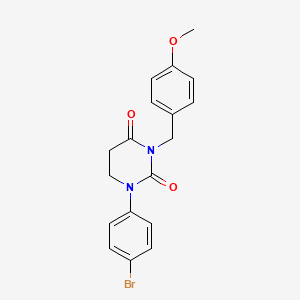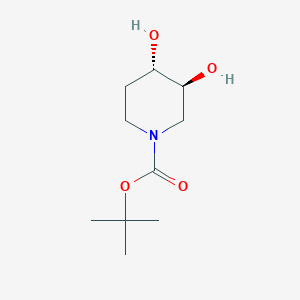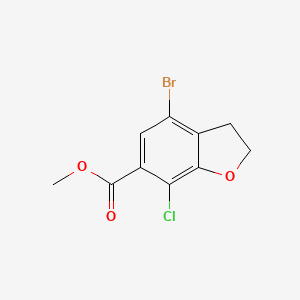
Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate is a chemical compound with the molecular formula C10H8BrClO3 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate typically involves the bromination and chlorination of benzofuran derivatives followed by esterification. One common method involves the following steps:
Bromination: The starting material, 2,3-dihydrobenzofuran, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Chlorination: The brominated intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, heated to reflux.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Reduction: Formation of 4-bromo-7-chloro-2,3-dihydro-6-benzofuranmethanol.
Oxidation: Formation of 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylic acid.
Applications De Recherche Scientifique
Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate can be compared with other benzofuran derivatives, such as:
Methyl 4-bromo-2,3-dihydro-6-benzofurancarboxylate: Lacks the chlorine atom at the 7-position, which may result in different chemical reactivity and biological activity.
Methyl 7-chloro-2,3-dihydro-6-benzofurancarboxylate: Lacks the bromine atom at the 4-position, which may affect its substitution reactions and overall stability.
Methyl 4,7-dichloro-2,3-dihydro-6-benzofurancarboxylate: Contains an additional chlorine atom at the 4-position, potentially altering its electronic properties and reactivity.
The presence of both bromine and chlorine atoms in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8BrClO3 |
|---|---|
Poids moléculaire |
291.52 g/mol |
Nom IUPAC |
methyl 4-bromo-7-chloro-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H8BrClO3/c1-14-10(13)6-4-7(11)5-2-3-15-9(5)8(6)12/h4H,2-3H2,1H3 |
Clé InChI |
PWBYYFFYBSILOC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C2CCOC2=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2E)-3-[4-(D-glucopyranosyloxy)-3-hydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-(1S,3R,4R,5R)-Cyclohexanecarboxylic acid](/img/structure/B13916268.png)


![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13916278.png)
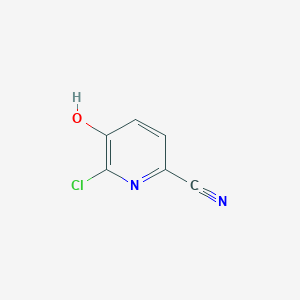
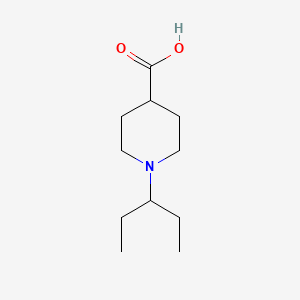
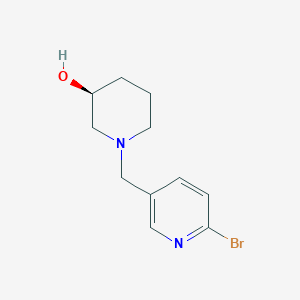
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
